1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC13570778
Molecular Formula: C16H23BN2O2
Molecular Weight: 286.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23BN2O2 |
|---|---|
| Molecular Weight | 286.2 g/mol |
| IUPAC Name | 1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
| Standard InChI | InChI=1S/C16H23BN2O2/c1-11(2)19-10-18-13-9-12(7-8-14(13)19)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3 |
| Standard InChI Key | LOBHZFIZYBRDGW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Registration
The systematic IUPAC name for this compound is 1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole. It is registered under CAS Number 1463053-97-5 , with alternative identifiers including PubChem CID 89827025 and AKSci product code 2347EB .
Molecular Architecture
The structure comprises three distinct components:
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Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
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Isopropyl substituent: Positioned at the 1-nitrogen, providing steric bulk and influencing solubility.
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Dioxaborolane group: A pinacol boronic ester at the 5-position, enabling participation in cross-coupling reactions .
The spatial arrangement of these groups creates a planar aromatic system with a hydrophobic boronic ester, facilitating both -stacking interactions and Suzuki-Miyaura coupling reactivity.
Physicochemical Properties
Basic Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 286.2 g/mol | |
| Purity specification | ≥95% | |
| Storage conditions | Cool, dry environment | |
| Hazard classification | Non-hazardous (DOT/IATA) |
The compound’s boronic ester moiety imparts moderate hydrophobicity, typical of pinacol-protected boronic acids. The isopropyl group enhances lipid solubility compared to smaller alkyl substituents .
Stability and Reactivity
Synthesis and Manufacturing
Reported Synthetic Routes
While detailed synthetic protocols are proprietary, the general pathway likely involves:
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Benzimidazole formation: Condensation of o-phenylenediamine derivatives with appropriate carbonyl sources.
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Boronic ester installation: Miyaura borylation using bis(pinacolato)diboron (Bpin) under palladium catalysis .
The isopropyl group is introduced either during benzimidazole cyclization via N-alkylation or through subsequent substitution reactions.
Industrial Production
AKSci lists the compound as a research-grade material (95% purity), indicating small-scale synthesis optimized for batch consistency . No large-scale manufacturing data is publicly available, suggesting current use is confined to exploratory chemistry.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The dioxaborolane group enables this compound to act as a coupling partner in palladium-catalyzed reactions. For example:
Such reactions are pivotal in constructing biaryl systems prevalent in pharmaceuticals and materials science .
Functionalization Strategies
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N-Alkylation: The 1-isopropyl group can be modified via dealkylation-realkylation sequences.
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Electrophilic substitution: The benzimidazole core undergoes regioselective halogenation or nitration at the 4- and 6-positions .
| Feature | Target Compound | Fluorinated Analogue |
|---|---|---|
| Substituents | 5-Bpin, 1-isopropyl | 6-Bpin, 4-F, 2-CH3, 1-iPr |
| Molecular weight | 286.2 | 329.2 |
| Potential reactivity | Electrophilic at 4/6 positions | Enhanced electrophilicity at 5 |
The fluorine atom in the analogue increases electronegativity, potentially altering binding affinities in biological systems .
Future Research Directions
Synthetic Chemistry
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Methodology development: Streamlining one-pot benzimidazole borylation.
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Derivatization libraries: Exploring substitutions at the 2- and 4-positions for diversity-oriented synthesis.
Pharmacological Studies
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Target screening: High-throughput assays against kinase and protease panels.
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Prodrug design: Leveraging boronic ester hydrolysis for controlled drug release.
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